Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate
Description
Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with bromo (position 2), methoxy (position 4), methyl (position 3), and a methyl ester (position 6). The bromine atom at position 2 enhances reactivity in metal-catalyzed substitutions, while the methoxy and methyl groups influence steric and electronic properties .
Properties
Molecular Formula |
C10H10BrN3O3 |
|---|---|
Molecular Weight |
300.11 g/mol |
IUPAC Name |
methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H10BrN3O3/c1-5-7-9(16-2)12-6(10(15)17-3)4-14(7)13-8(5)11/h4H,1-3H3 |
InChI Key |
QVEBWPMJOMPXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=CN2N=C1Br)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- Amino-pyrazole or amino-iminopyridine derivatives as nitrogen sources.
- β-Ketoesters or β-diketones , such as methyl acetoacetate or substituted analogs, providing the carbon framework.
- Bromination agents to introduce the 2-bromo substituent.
- Methoxylation reagents (e.g., methylating agents) to install the 4-methoxy group.
- Methyl ester formation typically via esterification or using methylated β-ketoesters.
Reaction Conditions and Catalysts
- Use of acetic acid as solvent and promoter under oxygen atmosphere to facilitate oxidative cross-dehydrogenative coupling.
- Heating to elevated temperatures (~130 °C) for extended periods (e.g., 18 hours) to drive cyclization.
- Optional use of Pd(OAc)2 or Cu(OAc)2 catalysts in some cases, although catalyst-free conditions are often effective.
- Microwave irradiation can be employed to reduce reaction time significantly while maintaining or improving yields.
Typical Synthetic Route Outline
| Step | Description | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Condensation of amino-pyrazole with methyl acetoacetate or equivalent β-ketoester | Reflux in ethanol or acetic acid, O2 atmosphere, 18 h, 130 °C | Formation of intermediate pyrazolo[1,5-a]pyrazine core |
| 2 | Bromination at C-2 position | Use of brominating agents (e.g., N-bromosuccinimide) under controlled conditions | Introduction of 2-bromo substituent |
| 3 | Methoxylation at C-4 position | Methylation using methyl iodide or dimethyl sulfate in presence of base | Installation of 4-methoxy group |
| 4 | Purification and crystallization | Recrystallization from suitable solvents | Isolation of pure this compound |
Research Findings and Data Integration
Cross-Dehydrogenative Coupling (CDC) Method
Behbehani et al. (2019) demonstrated an efficient CDC approach for pyrazolo[1,5-a]pyridine derivatives, involving acetic acid and molecular oxygen to promote oxidative C(sp3)–C(sp2) coupling between β-ketoesters and amino-iminopyridines, yielding substituted pyrazolo-fused heterocycles with high atom economy and environmental friendliness. Although their work focused on pyrazolo[1,5-a]pyridines, the methodology is adaptable to pyrazolo[1,5-a]pyrazines by using appropriate amino-pyrazole precursors.
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate the synthesis of pyrazolo-fused heterocycles, achieving high yields (up to 93%) in significantly reduced reaction times (minutes instead of hours). This technique is useful for synthesizing methyl esters and methoxy-substituted derivatives by promoting rapid cyclization and functional group transformations.
Bromination and Methoxylation
Selective bromination at the 2-position is typically achieved post-cyclization using electrophilic brominating agents under mild conditions to avoid unwanted side reactions. Methoxylation at the 4-position is commonly performed via methylation of hydroxy intermediates or direct substitution reactions, ensuring regioselectivity and preservation of the pyrazolo core.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | Amino-pyrazole, β-ketoester, AcOH, O2 | 130 °C, 18 h, catalyst-free or Pd(OAc)2 | High atom economy, environmentally friendly | Longer reaction time |
| Microwave-Assisted Cyclization | Amino-pyrazole, β-ketoester, methylating agents | Microwave, ~120 °C, 20 min | Rapid, high yields | Requires microwave reactor |
| Bromination | N-Bromosuccinimide or similar | Room temperature or mild heating | Selective bromination | Requires careful control to avoid overbromination |
| Methoxylation | Methyl iodide or dimethyl sulfate, base | Ambient to moderate heat | Efficient methylation | Handling of toxic methylating agents |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Pyrazolo[1,5-a]pyrimidine Derivatives
- Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1436686-17-7): Key Differences: Replaces the pyrazine ring with pyrimidine (two nitrogen atoms at positions 1 and 3 vs. pyrazine's positions 1 and 4). A similarity score of 0.83 indicates structural overlap but distinct reactivity in nucleophilic substitutions .
(b) Pyrazolo[1,5-a]pyridine Derivatives
- Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1207557-35-4): Key Differences: Pyridine core (one nitrogen) instead of pyrazine. Ethyl ester (vs. methyl) may slow metabolic hydrolysis, enhancing stability .
Substituent Variations
(a) Halogen Position and Identity
Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7):
- 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine (Compound 2i): Key Differences: Additional iodine at position 3 and chlorine at position 3. Yields for iodinated derivatives are typically high (83%) .
(b) Ester Group Modifications
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Reactivity : Bromine at position 2 (target compound) facilitates cross-coupling reactions, making it superior to chlorine-substituted analogs in catalytic applications .
- Solubility : Pyrimidine-core derivatives (e.g., Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate) exhibit better aqueous solubility due to increased hydrogen-bonding capacity .
- Synthetic Challenges: Pyrazine derivatives often yield lower quantities than pyridine analogs, as noted in Scheme 3 of , necessitating optimized protocols .
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